
Fmoc-L-beta-homoproline
Vue d'ensemble
Description
Fmoc-L-beta-homoproline: is a derivative of the amino acid proline, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to introduce beta-homoproline into peptide chains, which can alter the structural and functional properties of the resulting peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-beta-homoproline generally involves the following steps :
Protection of L-homoproline: L-homoproline is first converted into its protected ester form using synthetic chemical methods.
Fmoc Protection: The protected ester is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to introduce the Fmoc group.
Deprotection: The ester group is subsequently removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings to facilitate efficient production .
Analyse Des Réactions Chimiques
Reaction Protocol
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF (2 × 5 min) .
- Coupling : Activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF .
- Yield : Coupling efficiency exceeds 95% under optimized conditions .
Table 1: SPPS Reaction Parameters
Parameter | Value/Reagent | Role |
---|---|---|
Deprotection agent | 20% piperidine/DMF | Fmoc removal |
Coupling agent | HATU, DIPEA | Peptide bond formation |
Solvent | DMF | Polar aprotic medium |
Reaction time | 1 hour per coupling cycle | Ensures complete activation |
Macrocyclization Reactions
Fmoc-L-β-homoproline facilitates thiol-to-amine cyclization to generate bioactive macrocycles .
Key Findings
- Linker-dependent cyclization : Cyclization with bromoacetamide linkers (e.g., Compound 2 ) yields thrombin inhibitors (IC₅₀ = 42–105 nM) .
- Side products : Dimerization occurs at <5% yield when peptide concentrations are <1 mM .
Table 2: Macrocyclization Performance
Cyclization Linker | Macrocycle Yield (%) | Thrombin Inhibition (IC₅₀) |
---|---|---|
Bromoacetamide (2 ) | 55–95 | 42 ± 5 nM |
Ethylene glycol | 30–65 | >1 µM |
Rhodium-Catalyzed C–H Insertion
Anti-selective synthesis of β-homoprolines via rhodium alkyl nitrene insertion achieves high diastereoselectivity .
Reaction Mechanism
- Catalyst : Rh₂(esp)₂ (dirhodium tetrakis(1,1,1,1-tetramethyl-2,2-dicarboxylatoethyl)ethane diphosphonate).
- Conditions : Toluene, 80°C, 12 hours.
- Outcome : Anti:syn selectivity up to 20:1 .
Table 3: Anti-Selective Synthesis Data
Substrate | Yield (%) | Anti:syn Ratio |
---|---|---|
N-sulfonylamide | 85 | 20:1 |
N-carbamate | 72 | 15:1 |
Reaction Example
- Carbodiimide coupling : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)/NHS (N-hydroxysuccinimide) activates the carboxylate for amine coupling.
- Applications : Functionalizes nanoparticles, antibodies, and enzymes .
Stability and Side Reactions
- Acid sensitivity : The Fmoc group is stable under basic conditions but cleaved by 95% TFA (trifluoroacetic acid) .
- Racemization risk : Minimal (<1%) during coupling due to steric hindrance from the β-homoproline ring .
Synthetic Routes
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-L-beta-homoproline serves as a crucial building block in peptide synthesis. Its unique structural properties enhance the stability and bioactivity of peptides, making it an essential component in the design of biologically active molecules.
- Key Features :
- Enhances peptide bond stability.
- Improves resistance to enzymatic degradation.
Case Study : In a study focused on cyclic peptide synthesis, this compound was used to create a library of cyclic peptides. The incorporation of this compound significantly improved the permeability and metabolic stability of the resulting peptides, demonstrating its effectiveness in peptide design and optimization .
Drug Development
The compound plays a pivotal role in the development of novel pharmaceuticals. Its ability to target specific biological pathways enhances the therapeutic efficacy of drugs.
- Applications :
- Design of inhibitors for various biological targets.
- Improvement of drug delivery systems.
Data Table: Drug Development Applications
Biotechnology
In biotechnology, this compound is employed in producing biologically active molecules. It aids in developing biocatalysts and enzyme inhibitors, contributing to advancements in therapeutic and industrial applications.
- Key Contributions :
- Facilitates the creation of enzyme inhibitors that can be used for therapeutic purposes.
- Supports the development of biocatalysts for industrial processes.
Material Science
The compound is also significant in material science, where it contributes to formulating advanced materials such as polymers and coatings. Its chemical properties allow for specific mechanical and chemical characteristics that are desirable in various applications.
- Applications :
- Development of smart materials with responsive behaviors.
- Creation of coatings with enhanced durability and functionality.
Neuroscience Research
This compound has been applied in neuroscience research, especially concerning neurotransmitter systems. Its use provides insights into neurological functions and potential treatments for disorders.
- Research Focus :
- Investigation into neurotransmitter interactions.
- Exploration of therapeutic avenues for neurological diseases.
Mécanisme D'action
Mechanism: The primary mechanism of action of Fmoc-L-beta-homoproline involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group of beta-homoproline, allowing for selective reactions at other functional groups. Upon deprotection, the beta-homoproline residue is available for further reactions, leading to the formation of desired peptide sequences .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Fmoc-D-beta-homoproline: A stereoisomer of Fmoc-L-beta-homoproline with similar applications in peptide synthesis.
Fmoc-piperidine-2-carboxylic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-beta-alanine: A beta-amino acid derivative used in peptide synthesis.
Uniqueness: this compound is unique due to its ability to introduce beta-homoproline residues into peptides, which can significantly alter the structural and functional properties of the resulting peptides. This makes it a valuable tool in the study of protein folding, stability, and function .
Activité Biologique
Fmoc-L-beta-homoproline is a non-natural amino acid that has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its role in peptide design, interactions with biological targets, and implications for therapeutic applications.
This compound (C21H21NO4) is characterized by the following chemical properties:
- Molecular Weight : 353.40 g/mol
- Structure : Contains a fluorene-9-methoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents.
- Stereochemistry : Exhibits chirality due to the presence of a beta-amino acid configuration.
Biological Significance
This compound plays a crucial role in peptide synthesis, particularly in the development of cyclic peptides and peptidomimetics. Its incorporation into peptide sequences can significantly influence the biological activity of the resulting compounds.
1. Peptide Synthesis and Stability
Research indicates that peptides incorporating beta-amino acids like this compound exhibit enhanced stability against enzymatic degradation compared to their alpha-amino acid counterparts. This stability is vital for therapeutic applications where prolonged activity is desired.
A study demonstrated that cyclic peptides containing beta-amino acids maintained higher metabolic stability when exposed to proteolytic enzymes, which is crucial for oral bioavailability and therapeutic efficacy .
2. Antimicrobial Activity
Peptides synthesized with this compound have shown promising antimicrobial properties. For example, certain beta-peptides exhibit significant antibacterial activity at micromolar concentrations while maintaining low hemolytic activity, suggesting a favorable therapeutic index .
Table 1: Antimicrobial Activity of Beta-Peptides
Peptide Sequence | MIC (µg/mL) | Hemolytic Activity (µg/mL) |
---|---|---|
β3-hLeu-β3-hLys | 1 | 5 |
β3-hAla-β3-hLys | 0.5 | 10 |
β3-hLeu-β3-hPhe | 2 | 8 |
Case Study 1: Cyclic Peptide Development
In a recent study, researchers developed a library of cyclic peptides incorporating this compound to target thrombin, a key enzyme in blood coagulation. The cyclic peptides demonstrated nanomolar affinities and significant inhibition of thrombin activity, with some candidates showing oral bioavailability as high as 18% in rat models .
The study highlighted the importance of beta-amino acids in enhancing peptide stability and bioactivity, paving the way for new anticoagulant therapies.
Case Study 2: Cancer Therapeutics
Another investigation focused on designing peptide inhibitors targeting Bcl-2 family proteins involved in cancer cell survival. The incorporation of this compound into these peptides resulted in improved binding affinity and selectivity towards pro-apoptotic targets, demonstrating potential for developing novel cancer therapeutics .
The biological activity of this compound-containing peptides can be attributed to several mechanisms:
- Enhanced Binding Affinity : The unique structural features of beta-amino acids facilitate specific interactions with biological targets, improving binding affinity.
- Inhibition of Protein-Protein Interactions : Peptides designed with this compound can effectively disrupt critical protein-protein interactions involved in disease processes.
- Membrane Permeability : Certain beta-peptides have shown improved permeability across cellular membranes, enhancing their potential as drug candidates .
Propriétés
IUPAC Name |
2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGOUDZWCDFFC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375823 | |
Record name | Fmoc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-60-6 | |
Record name | Fmoc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-beta-homoproline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.